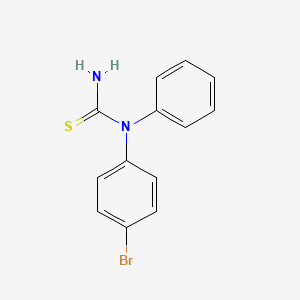

1-(4-Bromophenyl)-3-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

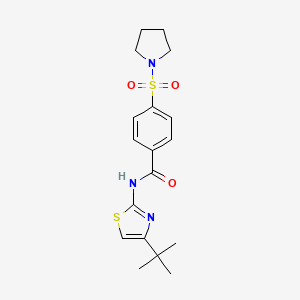

“Thiourea, N-(4-bromophenyl)-N’-phenyl-” is a chemical compound with the linear formula C7H7BrN2S . It is a member of thioureas . The molecule exists in the thioamide form .

Synthesis Analysis

The synthesis of thioureas, ureas, and guanidines has been achieved through solid-state mechanochemical ball milling . This method enables the quantitative synthesis of these compounds without using bulk solvents and the generation of byproducts .Molecular Structure Analysis

The molecular structure of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” consists of two planar parts, the thiophene ring including all substituents and the benzene ring including the respective substituents as well as the thione group .Chemical Reactions Analysis

The combination of Lewis base and Lewis acid can passivate Pb. 2+ and PbX. 3-antisite defects, enlarge perovskite grain size . The in situ Raman monitoring of a 1:2 mixture of 26 and 4-bromoaniline, which results in the formation of symmetrical bis(4-bromophenyl)thiourea 28d revealed thiocarbamoyl benzotriazole 27d as the reactive intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” include a molecular weight of 231.115 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the retrieved papers .Applications De Recherche Scientifique

Synthesis and Characterization

Thiourea derivatives, including N-(4-bromophenyl)-N'-phenyl-thiourea, are pivotal in organic chemistry due to their versatile applications. Their synthesis and characterization have been a subject of significant interest. For instance, a study involved the synthesis and detailed spectroscopic analysis (FTIR, FT-Raman, NMR) of a novel thiourea derivative, emphasizing its potential in drug development, especially as an analgesic (Menon et al., 2018). Another research focused on green synthesis approaches for thiourea derivatives, highlighting their importance in medicinal chemistry due to their wide range of biological activities (Kumavat et al., 2013).

Biological and Pharmacological Activities

Thiourea derivatives exhibit significant biological and pharmacological activities. For example, certain derivatives have been identified for their antibacterial and antifungal properties, offering a new class of broad-spectrum agents (Abbas et al., 2013). Furthermore, the potential of thiourea compounds in modulating zebrafish development, particularly influencing retinoic acid and IGF signaling, has been explored, suggesting caution in embryogenesis studies (Bohnsack et al., 2011).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of thiourea derivatives reveal their significance in synthesizing complex molecules. A study demonstrated the use of thiourea as an α-bromination shuttle in synthesizing phenylthiazolamines, showcasing a method that highlights the reagent's utility in facilitating complex synthetic pathways (Roslan et al., 2017).

Environmental and Analytical Applications

The role of thiourea derivatives extends to environmental and analytical chemistry. For example, their use in the oxidative determination with potassium bromate showcases the analytical application of thioureas, underlining their importance beyond biological activities (Singh et al., 1965).

Orientations Futures

The future directions of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” research could involve further exploration of its synthesis methods, particularly in the context of mechanochemical synthesis . Additionally, its potential applications in the development of perovskite solar cells could be further investigated .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Thiourea, N-(4-bromophenyl)-N'-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-bromonitrobenzene", "aniline", "sodium sulfide", "hydrochloric acid", "sodium hydroxide", "thiourea" ], "Reaction": [ "4-bromonitrobenzene is reduced to 4-bromoaniline using sodium sulfide in the presence of hydrochloric acid.", "4-bromoaniline is then reacted with thiourea in the presence of sodium hydroxide to form the desired product, Thiourea, N-(4-bromophenyl)-N'-phenyl-." ] } | |

Numéro CAS |

32062-69-4 |

Formule moléculaire |

C13H11BrN2S |

Poids moléculaire |

307.21 g/mol |

Nom IUPAC |

1-(4-bromophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |

Clé InChI |

KJHGRSFROPLPID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |

SMILES canonique |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |

Solubilité |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2649446.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2649454.png)

![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)